molecular formula C13H15N3 B15121908 N-benzyl-N,6-dimethylpyridazin-3-amine

N-benzyl-N,6-dimethylpyridazin-3-amine

Cat. No.: B15121908
M. Wt: 213.28 g/mol
InChI Key: TWBQKZZOADBZKE-UHFFFAOYSA-N
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Description

N-Benzyl-N,6-dimethylpyridazin-3-amine is a pyridazine derivative characterized by a benzyl group and two methyl substituents on the pyridazine core. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-benzyl-N,6-dimethylpyridazin-3-amine

InChI

InChI=1S/C13H15N3/c1-11-8-9-13(15-14-11)16(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

TWBQKZZOADBZKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,6-dimethylpyridazin-3-amine typically involves the alkylation of pyridazine derivatives. One common method is the reaction of 5-benzyl-6-methylpyridazin-3(2H)-one with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of N-alkylated pyridazines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-benzyl-N,6-dimethylpyridazin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to smaller substituents (e.g., methyl or chloro groups in ) .
  • Electronic Modulation : The electron-donating methyl groups in the target compound may reduce electrophilicity compared to chloro-substituted analogs, altering reactivity in nucleophilic substitution reactions .
  • Piperazine vs. Benzyl : ’s piperazinyl substituent introduces basicity and hydrogen-bonding capacity, which could improve aqueous solubility relative to the target’s benzyl group .

Antitumor Potential

Quinazoline derivatives () exhibit antitumor activity by targeting kinases or microtubules. While the target pyridazine lacks a fused quinazoline ring, its benzyl group may enable interactions with hydrophobic kinase domains, suggesting possible overlap in mechanisms .

Monoamine Oxidase (MAO) Inhibition

N-Benzyl-N'-isopropylhydrazine () is a known MAO inhibitor, with the benzyl group critical for binding to the enzyme’s active site . The target compound’s benzyl substituent may similarly interact with MAO, though the pyridazine core differs from hydrazine derivatives, likely altering potency and selectivity.

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